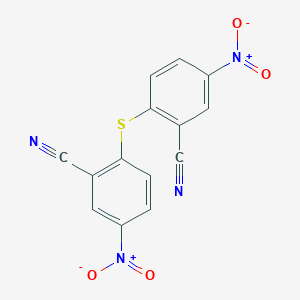![molecular formula C16H11N3O3 B10886452 4-{[(2E)-2-cyano-3-(pyridin-3-yl)prop-2-enoyl]amino}benzoic acid](/img/structure/B10886452.png)
4-{[(2E)-2-cyano-3-(pyridin-3-yl)prop-2-enoyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(E)-2-CYANO-3-(3-PYRIDYL)-2-PROPENOYL]AMINO}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a cyano group, a pyridyl group, and a propenoyl group attached to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-CYANO-3-(3-PYRIDYL)-2-PROPENOYL]AMINO}BENZOIC ACID typically involves multi-step organic reactions. One common method includes the guanidine-forming reaction of 3-amino-4-methyl toluic acid with cyanamide under acidic conditions, followed by cyclization with 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one . This process is carried out under reflux conditions in ethanol for 48 hours.
Industrial Production Methods
For large-scale industrial production, the process needs to be optimized for safety, cost-effectiveness, and environmental impact. The method described above is suitable for industrial production due to its relatively simple operation, high yield, and stability of intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(E)-2-CYANO-3-(3-PYRIDYL)-2-PROPENOYL]AMINO}BENZOIC ACID undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-{[(E)-2-CYANO-3-(3-PYRIDYL)-2-PROPENOYL]AMINO}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism by which 4-{[(E)-2-CYANO-3-(3-PYRIDYL)-2-PROPENOYL]AMINO}BENZOIC ACID exerts its effects involves its interaction with specific molecular targets and pathways. The cyano and pyridyl groups play crucial roles in binding to target proteins, influencing their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
4-{[(E)-2-CYANO-3-(3-PYRIDYL)-2-PROPENOYL]AMINO}BENZOIC ACID can be compared with other similar compounds, such as:
4-guanidino benzoic acid ethyl ester nitrate: This compound has a similar benzoic acid moiety but differs in its functional groups and overall structure.
3-guanidino benzoic acid ethyl ester nitrate: Another similar compound with variations in the functional groups attached to the benzoic acid core.
The uniqueness of 4-{[(E)-2-CYANO-3-(3-PYRIDYL)-2-PROPENOYL]AMINO}BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H11N3O3 |
|---|---|
Poids moléculaire |
293.28 g/mol |
Nom IUPAC |
4-[[(E)-2-cyano-3-pyridin-3-ylprop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C16H11N3O3/c17-9-13(8-11-2-1-7-18-10-11)15(20)19-14-5-3-12(4-6-14)16(21)22/h1-8,10H,(H,19,20)(H,21,22)/b13-8+ |
Clé InChI |
WOWBKVXIHISDAT-MDWZMJQESA-N |
SMILES isomérique |
C1=CC(=CN=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O |
SMILES canonique |
C1=CC(=CN=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |
Solubilité |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-Methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B10886375.png)
![N-(naphthalen-1-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10886379.png)

![N,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10886386.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-methyl-2-(pyridin-2-yl)ethanamine](/img/structure/B10886388.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(3-bromo-4-methoxyphenyl)methyl]piperazine](/img/structure/B10886394.png)
![N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-2-({5-ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B10886400.png)
![4-[4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid](/img/structure/B10886402.png)
![methyl {2-methoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-(prop-2-en-1-yl)phenoxy}acetate](/img/structure/B10886412.png)

![2-(Naphthalen-2-yloxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B10886433.png)
![(5E)-5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B10886440.png)
![2-ethyl-6-(piperazin-1-yl)-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B10886447.png)
![4-{5-[(E)-(2-carbamothioylhydrazinylidene)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B10886450.png)
